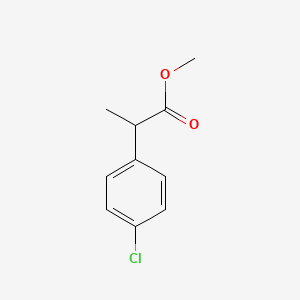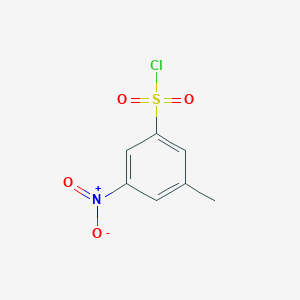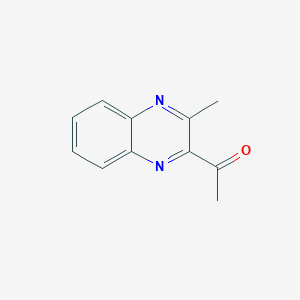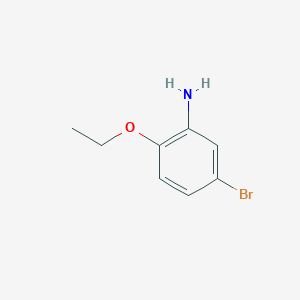
5-Bromo-2-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethoxyaniline is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various brominated and ethoxy-containing compounds, which are relevant to the understanding of similar structures and their chemical behavior. For instance, the synthesis of related compounds such as 5-(ethylsulfonyl)-2-methoxyaniline and ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate are discussed, which share some structural features with this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline is achieved in four steps with an overall yield of 59% . Similarly, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate involves specific reagents and conditions to achieve the desired product . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized using techniques such as IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compounds' identity.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated and ethoxy-containing compounds. For instance, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into different functionalized products , and the synthesis of brominated pyrazoles from brominated trihalomethylenones . These reactions showcase the reactivity of bromine and ethoxy groups in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound are characterized in detail. For example, the physicochemical characterization of 5-(ethylsulfonyl)-2-methoxyaniline and its intermediates is provided , and the crystallographic parameters of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate are reported . These properties are crucial for understanding the behavior of these compounds under various conditions and for their application in pharmaceuticals or other industries.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
Studies have explored the metabolism of related brominated compounds, providing insights into metabolic pathways. For instance, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting the presence of multiple metabolic pathways for brominated substances. This study contributes to understanding the metabolism of brominated compounds, potentially aiding in the metabolism research of 5-Bromo-2-ethoxyaniline (Kanamori et al., 2002).
Antiviral Applications
Brominated compounds have been studied for their antiviral properties. Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including brominated derivatives, indicated inhibitory activity against retrovirus replication in cell culture. This highlights the potential of brominated compounds, including this compound, in antiviral research (Hocková et al., 2003).
Chemical Synthesis
Brominated compounds serve as versatile precursors in chemical synthesis. For example, brominated trihalomethylenones were used to synthesize various pyrazoles with potential applications in pharmaceuticals and materials science. This underscores the importance of brominated compounds, such as this compound, in the field of synthetic chemistry (Martins et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSSUPLMPJIGNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68319-86-8 |
Source


|
| Record name | 5-bromo-2-ethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

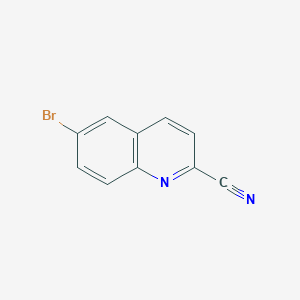



![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)
![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
